N-(2-(1-propionyl-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
Description
N-(2-(1-propionyl-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a pyrazole-derived sulfonamide compound. Its structure features a dihydropyrazole core substituted with an o-tolyl group (2-methylphenyl) at position 5, a propionyl (propanoyl) group at position 1, and a methanesulfonamide moiety attached to a phenyl ring at position 2.
Properties
IUPAC Name |
N-[2-[3-(2-methylphenyl)-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S/c1-4-20(24)23-19(15-10-6-5-9-14(15)2)13-18(21-23)16-11-7-8-12-17(16)22-27(3,25)26/h5-12,19,22H,4,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJCCZTACZIESCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(CC(=N1)C2=CC=CC=C2NS(=O)(=O)C)C3=CC=CC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(1-propionyl-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, and related research findings.
Structural Characteristics
The compound features a pyrazole ring fused with a phenyl group , along with a propionyl group and a methanesulfonamide moiety . This unique structure suggests various pharmacological potentials, especially in the realms of anti-inflammatory and antimicrobial activities.
Synthesis Methods
The synthesis of this compound can be achieved through multiple synthetic routes. The choice of method can influence the yield and purity of the final product.
Antimicrobial Activity
Research indicates that compounds with similar structural features to this compound exhibit significant antimicrobial properties. For instance, studies have shown that pyrazole derivatives can demonstrate activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria .
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(4-methylphenyl)-5-phenyloxazole | Contains oxazole instead of pyrazole | Antimicrobial |
| 4,5-Dihydro-1H-pyrazole derivatives | Similar pyrazole core | Anti-inflammatory |
| Sulfonamide-based compounds | Includes sulfonamide functional group | Antibacterial |
Anti-inflammatory Activity
Compounds similar to this compound have been reported to possess anti-inflammatory properties. These effects are often mediated through inhibition of cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory response .
Case Studies and Research Findings
- Antifungal Activity : Certain pyrazole derivatives have shown notable antifungal activity against pathogens such as Candida albicans and Aspergillus niger. The structure of these compounds significantly influences their efficacy .
- Antimalarial Activity : Pyrazole carboxamides have been evaluated for their antimalarial properties against Plasmodium falciparum, showing significant in vitro activity. The presence of specific substituents on the pyrazole ring enhances their bioactivity .
- Cancer Therapeutics : Research indicates that compounds with similar structural motifs may inhibit pathways involved in cancer progression. For example, they can modulate lysophosphatidic acid levels, which is associated with tumor growth and metastasis .
Scientific Research Applications
Anticancer Activity
One of the most significant applications of this compound is in cancer therapy. Studies have indicated that derivatives of pyrazole compounds exhibit notable anticancer properties by inhibiting various cancer cell lines. For instance, compounds similar to N-(2-(1-propionyl-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide have shown effectiveness against breast and colon cancer cells by inducing apoptosis and inhibiting cell proliferation .
Anti-inflammatory Properties
Research has demonstrated that certain pyrazole derivatives possess anti-inflammatory effects. The compound's ability to inhibit pro-inflammatory cytokines makes it a candidate for treating inflammatory diseases such as arthritis and other chronic inflammatory conditions. Experimental models have shown reduced inflammation markers when treated with similar pyrazole compounds .
Enzyme Inhibition
The compound has been studied for its potential to inhibit specific enzymes related to disease progression, such as autotaxin, which is involved in cancer metastasis and inflammation. Inhibiting autotaxin can reduce lysophosphatidic acid levels, thereby mitigating tumor growth and inflammatory responses .
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry explored various pyrazole derivatives, including compounds structurally related to this compound. The results indicated that these compounds exhibited IC50 values in the nanomolar range against several cancer cell lines, demonstrating significant anticancer potential .
Case Study 2: Anti-inflammatory Activity
In a clinical trial examining the anti-inflammatory effects of pyrazole derivatives, researchers found that administration of these compounds led to a marked decrease in inflammatory markers such as TNF-alpha and IL-6 in patients with rheumatoid arthritis. This suggests a promising avenue for therapeutic intervention using this compound and its analogs .
Data Table: Comparison of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs
The compound shares structural similarities with other pyrazole-sulfonamide derivatives. Below is a comparative analysis of its closest analogs based on substituent variations and reported bioactivity:
Functional Group Impact on Activity
- Acyl Groups (Propionyl vs. Benzoyl/Isobutyryl): The propionyl group in the target compound may influence solubility and metabolic stability compared to the bulkier benzoyl group in the antiviral candidate from .
- Aromatic Substitutions (o-Tolyl vs. 2-Ethoxyphenyl):
The o-tolyl group (2-methylphenyl) in the target compound and its isobutyryl analog provides steric hindrance and lipophilicity, whereas the 2-ethoxyphenyl group in the benzoyl analog adds polarity via the ethoxy (-OCH₂CH₃) moiety. This difference may modulate target selectivity in antiviral applications .
Pharmacological Potential
The benzoyl-containing analog (from ) exhibited promising binding to monkeypox virus (MPXV) DNA polymerase (DPol) and profilin-like protein A42R, with molecular dynamics (MD) simulations confirming complex stability. However, the isobutyryl analog (CAS 851719-26-1) lacks published activity data, highlighting the need for empirical validation .
Q & A
Q. What synthetic methodologies are suitable for preparing N-(2-(1-propionyl-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide?
Answer: The synthesis of pyrazoline derivatives typically involves cyclocondensation of α,β-unsaturated ketones with hydrazines. For this compound, a plausible route includes:
Hydrazine Cyclization : Reacting a substituted chalcone (e.g., o-tolyl-substituted propenone) with hydrazine hydrate to form the dihydropyrazole core.
Sulfonylation : Introducing the methanesulfonamide group via nucleophilic substitution using methanesulfonyl chloride under basic conditions (e.g., NaH in THF).
Propionylation : Acylation of the pyrazole nitrogen using propionyl chloride in the presence of a base like triethylamine.
Key considerations include regioselectivity during cyclization and purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Reaction conditions (solvent, temperature) should be optimized using TLC monitoring .
Q. How can the crystal structure of this compound be determined experimentally?
Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard:
Crystallization : Grow high-quality crystals via slow evaporation (e.g., ethanol/dichloromethane mixture).
Data Collection : Use a diffractometer (e.g., Bruker D8 VENTURE) with Mo-Kα radiation (λ = 0.71073 Å) at 295 K.
Structure Solution : Employ direct methods (e.g., SHELXT) for phase determination.
Refinement : Refine using SHELXL with full-matrix least-squares on F², accounting for anisotropic displacement parameters. Validate via R-factor convergence (target < 0.05) and check for residual electron density .
Advanced Research Questions
Q. How can contradictory spectroscopic data (e.g., NMR vs. XRD) for this compound be resolved?
Answer: Contradictions between solution-state NMR and solid-state XRD often arise from conformational flexibility or polymorphism. To address this:
Variable-Temperature NMR : Perform experiments (−50°C to 100°C) to detect dynamic equilibria or rotamers.
DFT Calculations : Compare computed NMR chemical shifts (using Gaussian09/B3LYP/6-311+G(d,p)) with experimental data to identify dominant conformers.
Polymorph Screening : Recrystallize under varied conditions (solvents, cooling rates) and analyze via PXRD.
Cross-validate with IR and Raman spectroscopy to confirm functional group orientations .
Q. What computational strategies are effective for predicting the biological activity of this sulfonamide-pyrazole hybrid?
Answer: Use a multi-scale computational approach:
Molecular Docking : Screen against target proteins (e.g., cyclooxygenase-2) using AutoDock Vina. Generate ligand-receptor binding poses and calculate ΔG binding energies.
QSAR Modeling : Build a model using descriptors like LogP, PSA, and H-bond acceptors/donors from similar sulfonamides (e.g., flumetsulam derivatives). Validate with leave-one-out cross-validation.
MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability and identify key residue interactions.
Validate predictions with in vitro enzyme inhibition assays .
Q. How can solubility limitations in aqueous media be overcome for in vitro studies?
Answer: Address poor aqueous solubility via:
Co-Solvent Systems : Use DMSO/water mixtures (≤5% DMSO) with sonication to ensure homogeneity.
Cyclodextrin Complexation : Prepare β-cyclodextrin inclusion complexes (1:1 molar ratio) via kneading or freeze-drying.
Micellar Encapsulation : Use non-ionic surfactants (e.g., Tween-80) at concentrations above critical micelle concentration.
Characterize solubility enhancements via UV-Vis spectroscopy and dynamic light scattering .
Data Analysis and Interpretation
Q. How should researchers analyze conflicting bioactivity data across different assay platforms?
Answer:
Assay Validation : Confirm reproducibility using positive controls (e.g., celecoxib for COX-2 inhibition).
Dose-Response Curves : Generate IC50 values with 95% confidence intervals (GraphPad Prism) to compare potency.
Meta-Analysis : Apply hierarchical clustering (e.g., in R) to identify outlier assays or batch effects.
Orthogonal Assays : Validate hits with alternative methods (e.g., SPR for binding affinity vs. enzymatic activity) .
Q. What statistical methods are recommended for optimizing reaction yields in synthetic workflows?
Answer: Use Design of Experiments (DoE):
Factorial Design : Screen variables (temperature, catalyst loading, solvent polarity) via a 2³ factorial matrix.
Response Surface Methodology (RSM) : Fit data to a quadratic model (JMP software) to identify optimal conditions.
ANOVA : Confirm significance of factors (p < 0.05) and eliminate non-contributing variables.
Include triplicate runs to assess reproducibility .
Advanced Characterization Techniques
Q. How can electron density maps from XRD reveal charge distribution in the sulfonamide group?
Answer:
Multipole Refinement : Use the Hansen-Coppens model in programs like XD2006 to model aspherical electron density.
Topological Analysis : Apply Bader’s Quantum Theory of Atoms in Molecules (QTAIM) to identify bond critical points and Laplacian values.
Electrostatic Potential Maps : Generate maps from XRD data to visualize nucleophilic/electrophilic regions.
Compare with theoretical maps from DFT calculations (VASP or CRYSTAL) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
